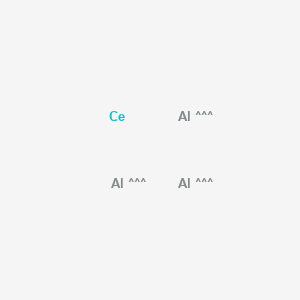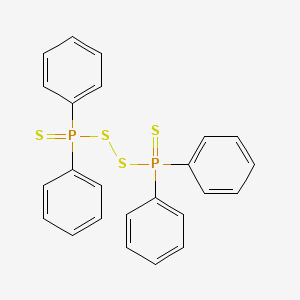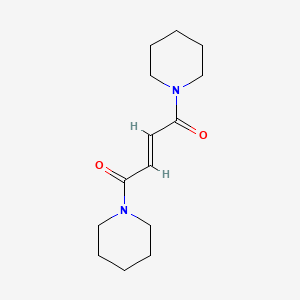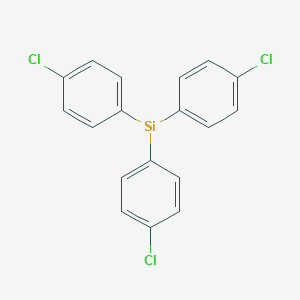![molecular formula C17H12BrNO3 B14738257 3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid CAS No. 6296-23-7](/img/structure/B14738257.png)
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid is an organic compound that features a fluorenyl group substituted with a bromine atom and a carbamoyl group attached to a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid typically involves the following steps:
Carbamoylation: The carbamoyl group is introduced by reacting the brominated fluorenyl compound with isocyanates or carbamoyl chlorides.
Coupling with Prop-2-enoic Acid: The final step involves coupling the carbamoylated fluorenyl compound with prop-2-enoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohols.
Substitution: Formation of substituted fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamoyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(9-Oxofluoren-2-yl)carbamoyl]prop-2-enoic acid
- 3-[(9-Bromo-9H-fluoren-2-yl)carbamoyl]prop-2-enoic acid
Uniqueness
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid is unique due to the specific position of the bromine atom on the fluorenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
6296-23-7 |
|---|---|
Molekularformel |
C17H12BrNO3 |
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
(E)-4-[(7-bromo-9H-fluoren-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H12BrNO3/c18-12-1-3-14-10(8-12)7-11-9-13(2-4-15(11)14)19-16(20)5-6-17(21)22/h1-6,8-9H,7H2,(H,19,20)(H,21,22)/b6-5+ |
InChI-Schlüssel |
WPHKDSMPONFTIF-AATRIKPKSA-N |
Isomerische SMILES |
C1C2=C(C=CC(=C2)NC(=O)/C=C/C(=O)O)C3=C1C=C(C=C3)Br |
Kanonische SMILES |
C1C2=C(C=CC(=C2)NC(=O)C=CC(=O)O)C3=C1C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)



![5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14738209.png)


![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)





